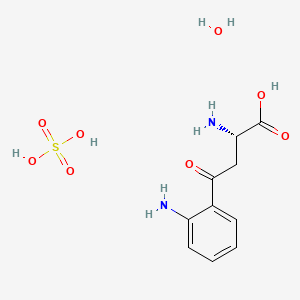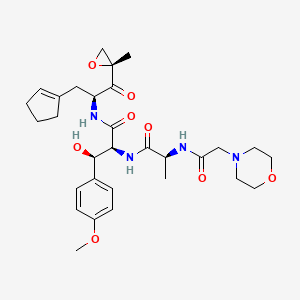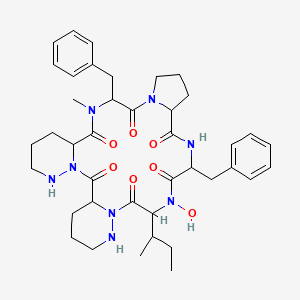
1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LAS-34823 is an alcohol metabolite.
Wissenschaftliche Forschungsanwendungen
Bronchodilatory and Anti-inflammatory Activity
1-Azoniabicyclo(2.2.2)octane derivatives have shown potential in the treatment of chronic obstructive pulmonary disease (COPD). A study by Yamashita et al. (2019) highlights the bronchodilatory and anti-inflammatory activities of these compounds. Specifically, a derivative named (R)-(-)-12 exhibited prolonged bronchodilatory activity and equal anti-inflammatory effects in mice, suggesting potential therapeutic benefits in COPD treatment.
Muscarinic Antagonists for COPD
Another study by Prat et al. (2009) discusses the development of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters, including 1-Azoniabicyclo(2.2.2)octane derivatives, as muscarinic antagonists. These compounds, particularly aclidinium bromide, show promise for inhaled treatment of COPD due to their potent antagonistic activity and minimal systemic exposure risk.
Chemical Reagent for Bromination
The compound has also been used as a chemical reagent in organic synthesis. Hajipour, Pourmousavi, and Ruoho (2006) Hajipour et al. (2006) examined 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide for the bromination of phenols, achieving good to excellent yields under mild conditions.
Application in Thioacetalization
In the field of organic chemistry, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide was used by Pourmousavi and Hadavandkhani (2009) for thioacetalization of carbonyl compounds. This reagent offered an efficient and mild approach for protecting ketones under specific conditions.
Oxidation of Alcohols
The oxidation of alcohols to corresponding aldehydes and ketones using 1-Azoniabicyclo(2.2.2)octane derivatives has been a subject of study. Hajipour, Bagheri, and Ruoho (2005) Hajipour et al. (2005) demonstrated the effectiveness of 1-Butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate in this regard.
Electrophilic Fluorination
1-Azoniabicyclo(2.2.2)octane derivatives have also been explored as electrophilic fluorinating agents. Banks et al. (1997) Banks et al. (1997) discuss the use of bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl) derivatives for electrophilic fluorination, indicating a range of applications in organic synthesis.
Eigenschaften
CAS-Nummer |
1709021-07-7 |
|---|---|
Produktname |
1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)- |
Molekularformel |
C16H24NO2 |
Molekulargewicht |
262.37 |
IUPAC-Name |
(R)-3-hydroxy-1-(3-phenoxypropyl)quinuclidin-1-ium |
InChI |
InChI=1S/C16H24NO2/c18-16-13-17(10-7-14(16)8-11-17)9-4-12-19-15-5-2-1-3-6-15/h1-3,5-6,14,16,18H,4,7-13H2/q+1/t14?,16-,17?/m0/s1 |
InChI-Schlüssel |
WQILVIJJDPSYPO-WIHSUSGWSA-N |
SMILES |
O[C@H]1C[N+]2(CCCOC3=CC=CC=C3)CCC1CC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LAS-34823; LAS 34823; LAS34823; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)





